molecular formula C12H17NOS B13859718 (R)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide

(R)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide

Katalognummer: B13859718
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: CFUOFKNOBNRBAS-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with 2-phenylethylidene. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include bases such as sodium hydride or potassium tert-butoxide, which facilitate the formation of the sulfinamide bond.

Industrial Production Methods

Industrial production of ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfinamide to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: N-substituted sulfinamides

Wissenschaftliche Forschungsanwendungen

®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial for its effectiveness in asymmetric synthesis and drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide
  • ®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfonamide
  • ®-2-Methyl-N-(2-phenylethylidene)propane-2-thioamide

Uniqueness

®-2-Methyl-N-(2-phenylethylidene)propane-2-sulfinamide stands out due to its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.

Eigenschaften

Molekularformel

C12H17NOS

Molekulargewicht

223.34 g/mol

IUPAC-Name

(R)-2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide

InChI

InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t15-/m1/s1

InChI-Schlüssel

CFUOFKNOBNRBAS-OAHLLOKOSA-N

Isomerische SMILES

CC(C)(C)[S@@](=O)N=CCC1=CC=CC=C1

Kanonische SMILES

CC(C)(C)S(=O)N=CCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.